N,N'-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide)

Description

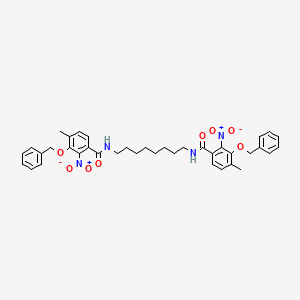

N,N'-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) is a bis-benzamide derivative characterized by a central octane-1,8-diyl linker connecting two aromatic moieties. Each benzamide subunit features a benzyloxy group at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position of the benzene ring.

Properties

CAS No. |

85513-26-4 |

|---|---|

Molecular Formula |

C38H42N4O8 |

Molecular Weight |

682.8 g/mol |

IUPAC Name |

4-methyl-N-[8-[(4-methyl-2-nitro-3-phenylmethoxybenzoyl)amino]octyl]-2-nitro-3-phenylmethoxybenzamide |

InChI |

InChI=1S/C38H42N4O8/c1-27-19-21-31(33(41(45)46)35(27)49-25-29-15-9-7-10-16-29)37(43)39-23-13-5-3-4-6-14-24-40-38(44)32-22-20-28(2)36(34(32)42(47)48)50-26-30-17-11-8-12-18-30/h7-12,15-22H,3-6,13-14,23-26H2,1-2H3,(H,39,43)(H,40,44) |

InChI Key |

PIRRNBLBMNFGIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)OCC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) typically involves a multi-step process:

Formation of Intermediate Benzamides: The initial step involves the synthesis of 3-(benzyloxy)-4-methyl-2-nitrobenzoic acid. This can be achieved through nitration of 3-(benzyloxy)-4-methylbenzoic acid using a mixture of concentrated nitric and sulfuric acids.

Amidation Reaction: The intermediate benzoic acid is then converted to the corresponding benzamide by reacting with octane-1,8-diamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Reduction: Formation of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-aminobenzamide).

Substitution: Formation of derivatives with substituted benzyloxy groups.

Oxidation: Formation of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-carboxy-2-nitrobenzamide).

Scientific Research Applications

N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of novel materials and complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key Compounds for Comparison:

N,N'-(Octane-1,8-diyl)bis(3-aminobenzamide) (7e) Substituents: Amino (-NH₂) groups at the 3-position of each benzamide. Lacks nitro and benzyloxy groups present in the target compound. Reference: Synthesized in 90.4% yield; characterized by ¹H/¹³C NMR and FTIR .

N,N'-(Octane-1,8-diyl)bis(3-(3-(4-nitrophenyl)ureyl)benzamide) (8e)

- Substituents: 4-Nitrophenylureyl groups at the 3-position of each benzamide.

- Contains nitro groups but differs in the ureyl linker and absence of benzyloxy/methyl groups.

- Reference : 97% yield; high melting point (266–268°C) due to hydrogen-bonding ureyl motifs .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Monomeric benzamide with a hydroxyalkyl group; highlights the role of directing groups (e.g., N,O-bidentate) in catalysis .

Structural Analysis:

Key Observations :

- The octane-1,8-diyl linker provides flexibility and defines spatial arrangement in all three compounds.

- Electron-withdrawing nitro groups in the target compound and 8e enhance polarity and hydrogen-bonding capacity compared to 7e’s electron-donating amino groups.

Physical and Spectral Properties

Melting Points (MP):

Spectral Data Comparison:

¹H NMR:

FTIR:

Functional and Application-Based Differences

- 7e: Amino groups likely enable coordination to metal ions or participation in Schiff base formation.

- 8e : Ureyl nitro groups enhance anion recognition via H-bonding, as seen in oligomethylene bis-amide receptors .

- Target Compound : Benzyloxy groups may stabilize radical intermediates or facilitate supramolecular assembly, while nitro groups could act as electron-deficient sites for anion binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.